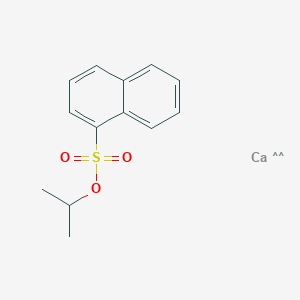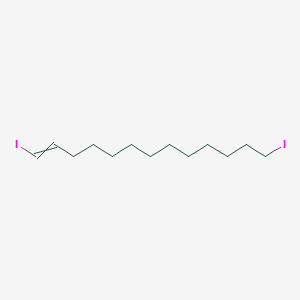![molecular formula C18H18OS2 B14406787 1-[2,2-Bis(phenylsulfanyl)cyclopropyl]propan-1-one CAS No. 83300-59-8](/img/structure/B14406787.png)
1-[2,2-Bis(phenylsulfanyl)cyclopropyl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2,2-Bis(phenylsulfanyl)cyclopropyl]propan-1-one is an organic compound characterized by a cyclopropyl ring substituted with two phenylsulfanyl groups and a propanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2,2-Bis(phenylsulfanyl)cyclopropyl]propan-1-one typically involves the reaction of cyclopropyl ketones with phenylsulfanyl reagents under controlled conditions. One common method includes the use of trifluoromethyl-substituted cyclopropanes, which are synthesized via the reaction of 1-aryl-2,2,2-trifluorodiazoethanes with alkenes in the presence of an adamantylglycine-derived dirhodium complex as a catalyst .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 1-[2,2-Bis(phenylsulfanyl)cyclopropyl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[2,2-Bis(phenylsulfanyl)cyclopropyl]propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[2,2-Bis(phenylsulfanyl)cyclopropyl]propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfanyl groups can participate in various binding interactions, while the cyclopropyl ring provides structural rigidity. The compound may modulate specific pathways by inhibiting or activating target proteins, leading to its observed biological effects.
Comparación Con Compuestos Similares
- 1-Cyclopropyl-2-(phenylsulfanyl)ethanone
- 1-(2-(Phenylsulfanyl)phenyl)ethanone
- 1-Cyclohexyl-2-methoxy-2-(phenylsulfanyl)ethanol
Comparison: 1-[2,2-Bis(phenylsulfanyl)cyclopropyl]propan-1-one is unique due to the presence of two phenylsulfanyl groups on the cyclopropyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and potential for diverse applications in research and industry .
Propiedades
Número CAS |
83300-59-8 |
|---|---|
Fórmula molecular |
C18H18OS2 |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
1-[2,2-bis(phenylsulfanyl)cyclopropyl]propan-1-one |
InChI |
InChI=1S/C18H18OS2/c1-2-17(19)16-13-18(16,20-14-9-5-3-6-10-14)21-15-11-7-4-8-12-15/h3-12,16H,2,13H2,1H3 |
Clave InChI |
PIJSCLHNYBIVIQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1CC1(SC2=CC=CC=C2)SC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


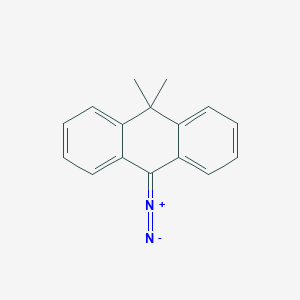
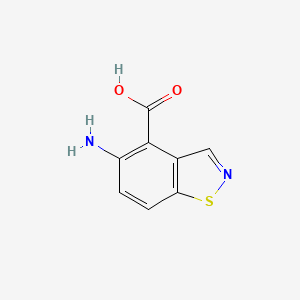


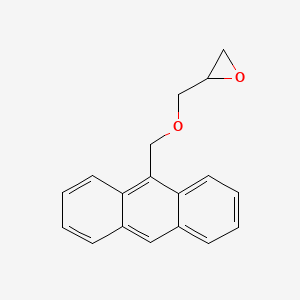
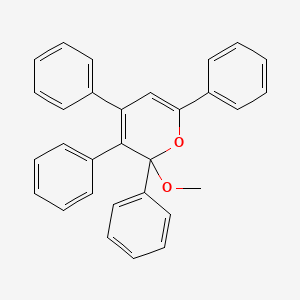
![2-Methyl-2-azabicyclo[2.2.2]octane-3-thione](/img/structure/B14406744.png)


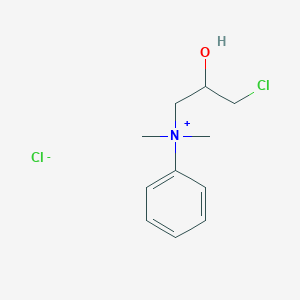
![4-[(2,4-Dichlorophenyl)methoxy]-1-ethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14406776.png)
